2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
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Overview
Description
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of both pyrazole and oxadiazole rings in its structure suggests potential pharmacological properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole typically involves multiple steps:
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Formation of the Pyrazole Ring: : The initial step often involves the reaction of a suitable diketone with hydrazine or its derivatives to form the pyrazole ring. For instance, 4-bromo-1,5-dimethyl-1H-pyrazole can be synthesized from 4-bromo-2,4-pentanedione and hydrazine hydrate under reflux conditions.
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Formation of the Oxadiazole Ring: : The next step involves the formation of the oxadiazole ring. This can be achieved by reacting the pyrazole derivative with a carboxylic acid hydrazide and a suitable dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Coupling with Trifluoromethylphenyl Group: : The final step involves coupling the oxadiazole intermediate with a trifluoromethylphenyl derivative. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different structures.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce a variety of functionalized pyrazole-oxadiazole compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, compounds containing oxadiazole and pyrazole rings have shown potential as antimicrobial, antifungal, and anticancer agents. Research into this specific compound could reveal similar or new biological activities.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structure suggests it might interact with various biological targets, making it a promising lead compound for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The trifluoromethyl group could enhance its binding affinity to certain targets, while the oxadiazole ring might facilitate interactions with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole
- 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-5-[3-(methyl)phenyl]-1,3,4-oxadiazole
- 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-thiadiazole
Uniqueness
The uniqueness of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole lies in its specific combination of functional groups. The presence of both a bromine atom and a trifluoromethyl group can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
This detailed exploration of this compound highlights its potential in various fields and sets the stage for further research and development.
Properties
Molecular Formula |
C14H10BrF3N4O |
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Molecular Weight |
387.15 g/mol |
IUPAC Name |
2-(4-bromo-1,5-dimethylpyrazol-3-yl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H10BrF3N4O/c1-7-10(15)11(21-22(7)2)13-20-19-12(23-13)8-4-3-5-9(6-8)14(16,17)18/h3-6H,1-2H3 |
InChI Key |
HDJKLVIKSLXNNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C2=NN=C(O2)C3=CC(=CC=C3)C(F)(F)F)Br |
Origin of Product |
United States |
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